
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoquinoline moiety fused with an indole structure, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate typically involves multi-step organic reactions. One common method involves the oxidative dehydrogenation and ring opening of hydroxy lactam or methoxy lactam to furnish isoquinolin-1-yl benzoic acids. This process is often carried out in the presence of molecular iodine under sealed tube conditions at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of isoquinolin-1-yl benzoic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in
Properties
CAS No. |
32410-02-9 |
|---|---|
Molecular Formula |
C24H16N2O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(3-isoquinolin-1-yl-2-oxo-1H-indol-3-yl) benzoate |
InChI |
InChI=1S/C24H16N2O3/c27-22(17-9-2-1-3-10-17)29-24(19-12-6-7-13-20(19)26-23(24)28)21-18-11-5-4-8-16(18)14-15-25-21/h1-15H,(H,26,28) |
InChI Key |
NLXGUYUPJOFWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2(C3=CC=CC=C3NC2=O)C4=NC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


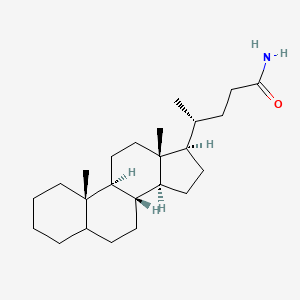
![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
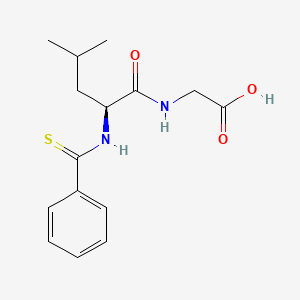
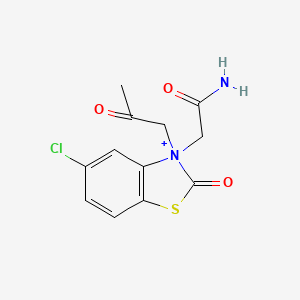
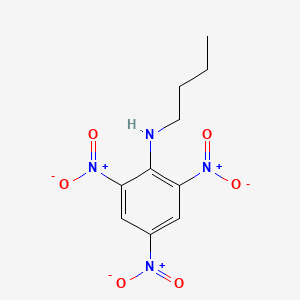
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
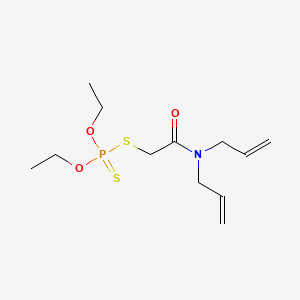
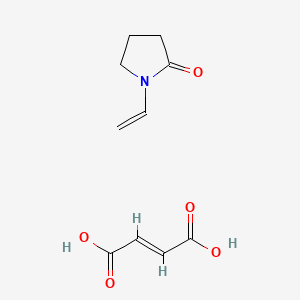

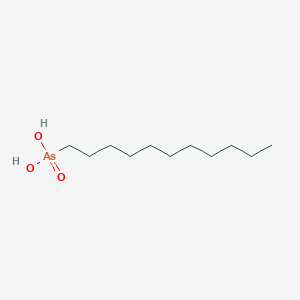
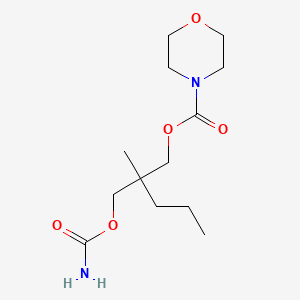
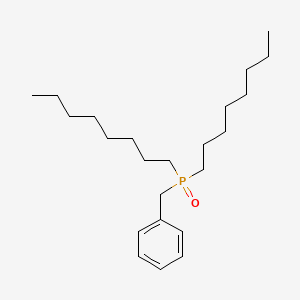
![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
